molecular formula C18H14F3N3O3S B2409204 N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034441-44-4

N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2409204
CAS No.: 2034441-44-4
M. Wt: 409.38
InChI Key: NOEPVWWAORTILD-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a hybrid structure combining a [2,3'-bipyridin] scaffold with a 2-(trifluoromethoxy)benzenesulfonamide moiety. The bipyridine component is a privileged structure in drug discovery known to facilitate hydrogen bonding and metal coordination, while the benzenesulfonamide group is a prevalent pharmacophore in pharmaceuticals and is known to exhibit affinity for various biological targets . Sulfonamide-functionalized compounds have demonstrated diverse biological activities and are frequently investigated for their receptor-binding properties . The presence of the trifluoromethoxy group enhances the molecule's metabolic stability and influences its lipophilicity and membrane permeability, which are critical parameters for drug-like compounds. This compound is provided as a high-purity material suitable for use in high-throughput screening assays, target validation, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. Researchers can utilize this benzenesulfonamide derivative to explore novel therapeutic pathways and develop new chemical probes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-15-7-1-2-8-16(15)28(25,26)24-12-14-6-4-10-23-17(14)13-5-3-9-22-11-13/h1-11,24H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEPVWWAORTILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, emphasizing its anticancer and anti-inflammatory properties.

Structural Characteristics

The compound possesses a complex structure characterized by the following:

  • Molecular Formula : C18_{18}H14_{14}F3_{3}N3_{3}O3_{3}S
  • Molecular Weight : 409.4 g/mol
  • Functional Groups :
    • Bipyridine Moiety : Enhances coordination properties and biological interactions.
    • Trifluoromethoxy Group : Increases chemical reactivity and potential pharmacological effects.
    • Benzenesulfonamide Group : Known for its wide-ranging applications in medicinal chemistry.

The structural integrity of the compound allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bipyridine Moiety : Achieved through coupling reactions between pyridine derivatives.
  • Introduction of the Benzenesulfonamide Group : Involves sulfonylation reactions where a sulfonyl chloride reacts with an amine.
  • Attachment of the Trifluoromethoxy Group : Conducted using trifluoromethoxy-containing reagents under controlled conditions.

These synthetic routes are optimized for yield and purity, utilizing techniques such as continuous flow chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50_{50} (μM)Mechanism of Action
HCT-11636Induces apoptosis through caspase activation
HeLa34Alters mitochondrial membrane potential
MCF-7<100Promotes apoptotic-like morphological changes

These findings suggest that the compound may inhibit cell proliferation by increasing apoptosis in cancer cells, thereby highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various sulfonamide derivatives, including this compound, on human cancer cell lines. The results indicated that compounds with similar structural features exhibited potent cytotoxicity, reinforcing the importance of structure-activity relationships (SAR) in drug development .
  • Metabolic Stability Tests : Selected compounds were tested for metabolic stability using human liver microsomes. The results indicated that modifications to the bipyridine moiety could enhance metabolic stability while maintaining biological activity .

Q & A

Q. What are the standard synthetic routes for N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the preparation of bipyridine and benzene sulfonamide intermediates. Key steps include:
  • Coupling of bipyridine and sulfonamide moieties : Use organometallic catalysts (e.g., Pd-based) for cross-coupling reactions under inert atmospheres (N₂/Ar) at 60–80°C .
  • Introduction of trifluoromethoxy groups : Employ halogenating agents (e.g., Cl₂ gas) followed by nucleophilic substitution with trifluoromethoxy reagents in anhydrous tetrahydrofuran (THF) .
  • Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity. Yield optimization requires strict temperature control (±2°C) and reagent stoichiometry .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Essential techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify bipyridine ring substitution patterns and sulfonamide connectivity (e.g., δ 8.2–8.5 ppm for pyridine protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 454.08) .
  • Infrared Spectroscopy (IR) : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-F bonds) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability assays (MTT/WST-1) .
  • Dose-response curves : Use 8–12 concentration points to calculate accurate IC₅₀ values .
  • Control for solvent interference : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational strategies predict the compound’s selectivity toward specific enzyme isoforms (e.g., SIRT2 vs. SIRT1)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding poses in SIRT2 (PDB: 3ZGO) vs. SIRT1 (PDB: 4I5I). Focus on interactions with hydrophobic pockets (trifluoromethoxy group) and catalytic zinc ions .
  • Free energy perturbation (FEP) : Quantify binding affinity differences using Schrödinger Suite .
  • Site-directed mutagenesis : Validate predictions by testing activity against SIRT2 mutants (e.g., H187A) .

Q. How do structural modifications (e.g., replacing trifluoromethoxy with methoxy groups) affect the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • In vitro ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) vs. simulated gastric fluid.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Key findings : Trifluoromethoxy enhances metabolic stability (t₁/₂ > 120 min) but reduces aqueous solubility (<10 µM) compared to methoxy analogs .

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